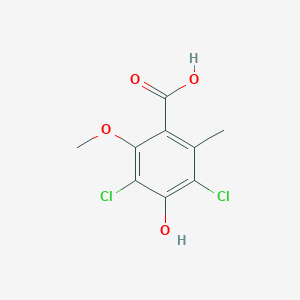

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid

概要

説明

作用機序

Target of Action

The primary target of DCIE is the bacterial ribosome . The compound belongs to the orthosomycin class of natural products, which includes everninomicins and avilamycins . These compounds inhibit protein translation by binding to a unique site on the bacterial ribosome .

Mode of Action

DCIE interacts with the 50S subunit of the bacterial ribosome . Ribosomal bound structures reveal a network of interactions between the 50S subunit and DCIE . The exact relationship of these interactions to their antimicrobial activity remains undetermined .

Biochemical Pathways

The biosynthesis of DCIE involves several key enzymes. The orsellinate synthase EvdD3 and a flavin-dependent halogenase EvdD2 are involved in the biosynthesis of DCIE . A key acyltransferase, EvdD1, is responsible for transferring orsellinate from the acyl carrier protein domain of EvdD3 to a heptasaccharide orthosomycin biosynthetic intermediate . EvdD1 is also capable of transferring unnatural aryl groups to the everninomicin scaffold .

Pharmacokinetics

It is known that glycan moieties, such as those found in dcie, can influence essential aspects of the biology of small molecules, such as mode of action, target recognition, pharmacokinetics, and stability .

Result of Action

The result of DCIE’s action is the inhibition of protein translation in bacteria, leading to potent antimicrobial activities . The impact of diverse aryl functional group substitution on both ribosome inhibition and antibacterial activities demonstrates the importance of the DCIE moiety in the pharmacology of orthosomycins .

生化学分析

Biochemical Properties

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, leading to its rapid degradation in the presence of these radicals . Additionally, the compound’s phenolic acid nature allows it to participate in redox reactions, potentially influencing the activity of enzymes involved in oxidative stress responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation and apoptosis. Moreover, its impact on gene expression can result in changes in the production of various proteins, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with hydroxyl radicals can result in the formation of reactive intermediates, which can further interact with cellular components, causing oxidative damage . Additionally, the compound’s ability to participate in redox reactions can lead to changes in gene expression, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that the compound is relatively stable under neutral conditions but can degrade rapidly under acidic or basic conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s participation in redox reactions can influence metabolic flux and alter metabolite levels within cells . Additionally, its interaction with hydroxyl radicals can lead to the formation of reactive intermediates, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and proteins . Additionally, its distribution within tissues can be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cellular proteins can lead to its accumulation in the cytoplasm or nucleus, where it can exert its effects on cellular processes . Additionally, the compound’s localization within organelles such as mitochondria can influence its role in cellular metabolism and energy production .

準備方法

The synthesis of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methoxy-6-methylbenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

類似化合物との比較

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid can be compared with other similar compounds, such as:

2-Hydroxy-3-methoxybenzoic acid:

2,4-Dihydroxy-3,6-dimethylbenzoic acid: This compound has hydroxyl groups at positions 2 and 4 and methyl groups at positions 3 and 6, differing in substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid (DCIE) is an organic compound belonging to the class of o-methoxybenzoic acids. Its unique structure, characterized by two chlorine atoms, a hydroxy group, a methoxy group, and a methyl group, contributes to its diverse biological activities. This article reviews the biological activity of DCIE, focusing on its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₉H₈Cl₂O₄

- Average Molecular Weight : 251.06 g/mol

- IUPAC Name : this compound

- Structure Features :

- Benzene ring with chlorine substitutions at positions 3 and 5.

- Hydroxy group at position 4.

- Methoxy group at position 2.

- Methyl group at position 6.

Target of Action

DCIE primarily targets the bacterial ribosome, specifically interacting with the 50S subunit , which is crucial for protein synthesis in bacteria. This interaction leads to the inhibition of protein translation, resulting in potent antimicrobial effects against various bacterial strains.

Mode of Action

The compound's mode of action involves:

- Inhibition of Protein Translation : By binding to the ribosomal subunit, DCIE disrupts the normal function of the ribosome, leading to decreased protein synthesis in bacteria.

- Influence on Cellular Processes : Beyond its antimicrobial activity, DCIE affects cell signaling pathways and gene expression. It can alter cellular metabolism and potentially induce apoptosis in certain cell types.

Antimicrobial Properties

DCIE exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In studies, it has shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth:

- Against Staphylococcus aureus: MIC = 16 μM.

- Against Enterococcus faecalis: MIC = 8 μM.

These results suggest that DCIE could be a candidate for developing new antimicrobial agents .

Antiproliferative Activity

Research indicates that DCIE may possess antiproliferative properties against various cancer cell lines. While specific IC₅₀ values for DCIE were not detailed in the available literature, comparisons with related compounds show potential for inhibiting cancer cell growth. For instance:

- Compounds structurally related to DCIE have demonstrated IC₅₀ values ranging from 1.2 to 5.3 µM against different cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antibacterial efficacy of DCIE found that it significantly inhibited bacterial growth in vitro. The study emphasized its potential use as an alternative treatment for bacterial infections resistant to conventional antibiotics.

- Cellular Impact Study : Another research effort explored how DCIE affects cellular signaling pathways. The findings indicated that it could modulate gene expression related to apoptosis and cell proliferation, suggesting broader implications for its use in cancer therapy.

Summary Table of Biological Activities

特性

IUPAC Name |

3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBYFBKXWVZEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215995 | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4101-80-8 | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 130 °C | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。